molecular formula C6H8F4N2O2 B8583800 2,3-Bis(difluoroamino)propyl prop-2-enoate CAS No. 21695-79-4

2,3-Bis(difluoroamino)propyl prop-2-enoate

Cat. No.: B8583800
CAS No.: 21695-79-4
M. Wt: 216.13 g/mol
InChI Key: GIFZJPXYIFPWKS-UHFFFAOYSA-N
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Description

2,3-Bis(difluoroamino)propyl prop-2-enoate is a useful research compound. Its molecular formula is C6H8F4N2O2 and its molecular weight is 216.13 g/mol. The purity is usually 95%.
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Properties

CAS No.

21695-79-4

Molecular Formula

C6H8F4N2O2

Molecular Weight

216.13 g/mol

IUPAC Name

2,3-bis(difluoroamino)propyl prop-2-enoate

InChI

InChI=1S/C6H8F4N2O2/c1-2-6(13)14-4-5(12(9)10)3-11(7)8/h2,5H,1,3-4H2

InChI Key

GIFZJPXYIFPWKS-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OCC(CN(F)F)N(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Employing a system similar to that of Example 1, 7.30 parts (0.044 mole) of triethylphosphite is added to a solution of 16.5 parts (0.044 mole) of 2,3-bis(difluoramino)-propyl α,β-dibromopropionate in 100 ml. of dry benzene. The addition is made over a period of 30 minutes. A slightly exothermic reaction (25° to 36° C.) is observed. The mixture is stirred at ambient temperature for 24 hours, freed of solvent and distilled to give 2.89 parts (30 percent) of 2,3-bis(difluoramino)propyl acrylate (b.p. 42° C., 0.45 mm. of mercury). The product conforms to the known 2,3-bis(difluoramino)propyl acrylate. The product gives the following analysis:
Quantity
0.044 mol
Type
reactant
Reaction Step One
[Compound]
Name
16.5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
2,3-bis(difluoramino)-propyl α,β-dibromopropionate
Quantity
0.044 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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